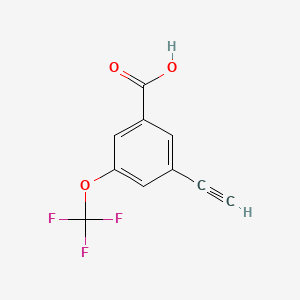

3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality 3-Ethynyl-5-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-5-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H5F3O3 |

|---|---|

Molecular Weight |

230.14 g/mol |

IUPAC Name |

3-ethynyl-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C10H5F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h1,3-5H,(H,14,15) |

InChI Key |

PDXFRSAHGUFKOE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structure-activity relationship (SAR) of trifluoromethoxy benzoic acid derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Trifluoromethoxy Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) group offers a unique combination of electronic and lipophilic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of bioactive molecules. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of trifluoromethoxy benzoic acid derivatives, a class of compounds with demonstrated therapeutic potential across various disease areas. We will delve into the nuanced effects of the trifluoromethoxy substituent on molecular properties, analyze how its interplay with other structural modifications dictates biological activity, and provide practical, field-proven experimental protocols for the synthesis and evaluation of these promising compounds. This guide is intended to serve as an authoritative resource for researchers and drug development professionals seeking to leverage the unique attributes of the trifluoromethoxy moiety in the design of next-generation therapeutics.

The Trifluoromethoxy Group: A Privileged Moiety in Drug Discovery

The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a characterization that, while accurate, only scratches the surface of its utility in medicinal chemistry. Unlike its more common counterpart, the trifluoromethyl (-CF₃) group, the trifluoromethoxy group possesses a non-linear geometry and a distinct electronic profile due to the oxygen linker. These features contribute to a unique set of physicochemical properties that can be strategically exploited to enhance drug-like characteristics.[1][2][3]

Key properties imparted by the trifluoromethoxy group include:

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4] This is a critical consideration for targeting intracellular proteins or the central nervous system.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This can lead to an extended plasma half-life and improved bioavailability.

-

Modulation of pKa: As a strong electron-withdrawing group, the -OCF₃ substituent can lower the pKa of the benzoic acid moiety, influencing its ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and interaction with biological targets.

-

Unique Conformational Effects: The trifluoromethoxy group can influence the conformation of the parent molecule, which can have significant implications for its binding affinity and selectivity for a particular biological target.

The benzoic acid scaffold itself is a privileged structure in medicinal chemistry, with the carboxylic acid group serving as a key interaction point (hydrogen bond donor and acceptor) with many biological targets.[6] The combination of this versatile scaffold with the unique properties of the trifluoromethoxy group creates a powerful platform for the design of novel therapeutics.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of trifluoromethoxy benzoic acid derivatives is exquisitely sensitive to the substitution pattern on the aromatic ring. A thorough understanding of these SAR trends is paramount for the rational design of potent and selective drug candidates.

Positional Isomerism of the Trifluoromethoxy Group

The position of the -OCF₃ group on the benzoic acid ring (ortho, meta, or para) has a profound impact on the molecule's electronic distribution, steric profile, and ultimately, its biological activity.

Caption: Influence of -OCF₃ position on benzoic acid properties.

-

Ortho-Substitution: The proximity of the -OCF₃ group to the carboxylic acid can lead to significant steric hindrance, potentially forcing the carboxyl group out of the plane of the aromatic ring. This can disrupt binding to planar active sites. However, it can also be exploited to enforce a specific bioactive conformation.

-

Meta-Substitution: This position often provides a good balance of electronic and steric effects. The electron-withdrawing nature of the -OCF₃ group is effectively transmitted to the carboxylic acid, influencing its acidity, without the significant steric bulk of the ortho-position. 3-(Trifluoromethoxy)benzoic acid is a common building block in the synthesis of pharmaceuticals and agrochemicals for this reason.[7]

-

Para-Substitution: Placing the -OCF₃ group para to the carboxylic acid maximizes its electron-withdrawing resonance effect, which can significantly impact the electronic properties of the entire molecule.

The Interplay of Additional Substituents

The true power of SAR-driven drug design lies in the strategic combination of multiple substituents. The introduction of other functional groups alongside the trifluoromethoxy group allows for the fine-tuning of a molecule's properties.

Table 1: Influence of Common Substituents on the Properties of Trifluoromethoxy Benzoic Acid Derivatives

| Substituent | Position | Common Effects on Activity | Rationale |

| Halogens (F, Cl, Br) | Ortho, Meta | Can increase potency and metabolic stability. | Enhances lipophilicity and can form halogen bonds with the target protein. |

| Amino (-NH₂) | Ortho, Para | Can act as a key hydrogen bond donor. | Often crucial for specific interactions with the active site of enzymes or receptors. |

| Nitro (-NO₂) | Meta | Strong electron-withdrawing group; can be a precursor for an amino group. | Modulates electronic properties; reduction to the amine can alter activity.[6] |

| Methyl (-CH₃) | Ortho, Meta | Increases lipophilicity and can provide beneficial steric interactions. | Can improve membrane permeability and fill hydrophobic pockets in the target.[6] |

| Hydroxyl (-OH) | Ortho, Para | Can act as a hydrogen bond donor/acceptor. | Can be critical for binding affinity and can influence solubility.[6] |

For example, in the development of inhibitors for the FTO (fat mass and obesity-associated) protein, a target in acute myeloid leukemia, tricyclic benzoic acid derivatives have been explored.[8][9] The SAR studies of these complex structures often involve modifications to the benzoic acid core, where the interplay between a trifluoromethoxy group and other substituents would be critical in optimizing binding affinity and cell permeability.

Synthetic Strategies and Experimental Workflows

The synthesis of trifluoromethoxy benzoic acid derivatives typically involves either the introduction of the trifluoromethoxy group onto a pre-existing benzoic acid scaffold or the construction of the molecule from a trifluoromethoxy-containing precursor.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of trifluoromethoxy benzoic acid derivatives.

Representative Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)benzoic Acid

This protocol is based on the trifluoromethoxylation of a corresponding hydroxybenzoic acid derivative.

Objective: To synthesize 3-(trifluoromethoxy)benzoic acid from methyl 3-hydroxybenzoate.

Materials:

-

Methyl 3-hydroxybenzoate

-

Carbon tetrachloride (CCl₄)

-

Anhydrous hydrogen fluoride (HF)

-

Boron trifluoride (BF₃) (catalyst)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Pressure vessel (autoclave)

Procedure:

-

Esterification (Protection of Carboxylic Acid):

-

Dissolve 3-hydroxybenzoic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize with a saturated solution of sodium bicarbonate and extract the methyl 3-hydroxybenzoate with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Trifluoromethoxylation:

-

Caution: This step involves highly toxic and corrosive reagents and must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

In a pressure vessel, combine methyl 3-hydroxybenzoate, carbon tetrachloride, and a catalytic amount of boron trifluoride.

-

Cool the vessel and carefully add anhydrous hydrogen fluoride.

-

Seal the vessel and heat to 120-150°C for several hours.[10]

-

After cooling, carefully vent the vessel and quench the reaction mixture with ice water.

-

-

Saponification (Deprotection):

-

To the crude product from the previous step, add a solution of sodium hydroxide in water/methanol.

-

Reflux the mixture for 2-4 hours to hydrolyze the ester.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

-

-

Purification:

-

Filter the solid precipitate and wash with cold water.

-

Recrystallize the crude 3-(trifluoromethoxy)benzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Characterize the final product by NMR, IR, and mass spectrometry.

-

Biological Evaluation: A Self-Validating System

The ultimate validation of SAR predictions comes from biological testing. The choice of assay will be dictated by the therapeutic target of interest.

General Workflow for Biological Evaluation

Caption: Logical flow for the biological evaluation of novel derivatives.

For instance, if the target is a bacterial enzyme, a primary screen would involve an in vitro enzymatic assay to determine the IC₅₀ values of the synthesized compounds. Hits from this assay would then be advanced to cell-based assays to assess their antibacterial activity (Minimum Inhibitory Concentration - MIC) against relevant bacterial strains. Throughout this process, the correlation between the structural modifications and the observed biological activity will either validate or refine the initial SAR hypotheses.

Conclusion and Future Perspectives

Trifluoromethoxy benzoic acid derivatives represent a fertile ground for the discovery of novel therapeutic agents. The unique physicochemical properties of the trifluoromethoxy group, when strategically combined with the versatile benzoic acid scaffold, offer a powerful toolkit for medicinal chemists. A deep understanding of the structure-activity relationships, driven by iterative cycles of design, synthesis, and biological evaluation, is the key to unlocking the full potential of this compound class. As our understanding of disease biology continues to evolve, the rational application of fluorination strategies, particularly the use of the trifluoromethoxy group, will undoubtedly play a pivotal role in the development of safer and more effective medicines.

References

- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.

- Merck & Co., Inc. (2002). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. U.S.

- Shen, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3255–3258.

- Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.

- Ojima, I. (2016). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 188, 2-19.

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1249.

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

- Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Natural Products Chemistry & Research, 3(3).

-

ResearchGate. (2022). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Retrieved from [Link]

- PubMed. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Journal of Medicinal Chemistry, 65(15), 10354-10371.

-

ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

Literature review on ethynyl and trifluoromethoxy substituted benzoic acids

An In-Depth Technical Guide to Ethynyl and Trifluoromethoxy Substituted Benzoic Acids in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a vast array of therapeutic agents.[1] The strategic modification of the benzene ring with specific functional groups is a critical step in optimizing a molecule's pharmacological profile. This guide delves into the synthesis, properties, and applications of two increasingly important substituents in drug design: the ethynyl (–C≡CH) and trifluoromethoxy (–OCF₃) groups. We will explore the unique electronic and steric characteristics these moieties impart, the synthetic methodologies for their incorporation, and their proven impact on metabolic stability, target binding, and overall drug efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful functional groups in the design of next-generation therapeutics.

The Strategic Value of Substitution: Why Ethynyl and Trifluoromethoxy Groups?

The biological activity of any benzoic acid derivative is profoundly influenced by the nature and placement of substituents on its aromatic core.[2] These groups modulate the molecule's electronic distribution, lipophilicity (hydrophobicity), and steric profile, which in turn dictate its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic (drug-target interaction) properties.[2][3] The ethynyl and trifluoromethoxy groups have emerged from the medicinal chemist's toolbox as "privileged" substituents due to their unique and highly advantageous characteristics.

The Ethynyl Group: A Linear, Rigid, and Versatile Pharmacophore

First utilized in medicinal chemistry around the 1950s, the acetylene (ethynyl) group is now a well-established feature in numerous approved drugs and clinical candidates.[4][5] Its utility stems from a unique combination of physical and chemical properties.

-

Structural Rigidity and Linearity: The sp-hybridized carbons of the ethynyl group create a rigid, linear rod-like structure. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein and can precisely orient other key pharmacophoric elements.[5]

-

Bioisosterism: The ethynyl group is a versatile non-classical bioisostere. It can effectively mimic the π-system of a phenyl ring in donor-acceptor interactions and act as a replacement for halogens like chlorine or iodine.[5][6] For instance, the ethynyl group in the EGFR inhibitor erlotinib successfully mimics the halogen bond formed by the chloro moiety in gefitinib.[6]

-

Hydrogen Bonding: The terminal alkyne proton is weakly acidic and can function as a hydrogen bond donor, forming C-H···O interactions with protein backbone carbonyls.[6][7]

-

Synthetic Handle: The terminal alkyne is a powerful synthetic handle, most notably for its use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), which is invaluable for creating chemical biology probes to identify molecular targets.[4]

The Trifluoromethoxy Group: A Lipophilic Electron-Withdrawing Powerhouse

While the trifluoromethyl (–CF₃) group is more prevalent in pharmaceuticals, the trifluoromethoxy (–OCF₃) group offers a distinct and compelling set of properties that make it an increasingly attractive choice for drug developers.[8]

-

Modulation of Lipophilicity: The –OCF₃ group is one of the most lipophilic substituents available to medicinal chemists (Hansch-Leo π value of +1.04).[9] This property can be harnessed to enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.[8][10]

-

Electronic Effects: The group exerts a powerful electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms, yet it can also act as a weak electron-donating group through resonance via the oxygen lone pairs.[9] This dual nature allows for fine-tuning of the electronic properties of the aromatic ring.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the –OCF₃ group highly resistant to metabolic degradation by enzymes like Cytochrome P450s.[8][9] This can significantly improve a drug's half-life and bioavailability.

-

"Super-Halogen" Properties: The combination of lipophilicity and strong electron-withdrawing character has led to the –OCF₃ group being termed a "super-halogen" or pseudohalogen bioisostere, capable of influencing molecular electrostatic potentials and binding affinities.[9]

Comparative Physicochemical Properties

The choice between functional groups is a data-driven decision. The table below summarizes key physicochemical parameters that illustrate the distinct influence of ethynyl and trifluoromethoxy substituents on a benzoic acid core.

| Property | Ethynyl (–C≡CH) | Trifluoromethoxy (–OCF₃) | Causality and Implication in Drug Design |

| Hansch π Value | +0.51 | +1.04 | The –OCF₃ group provides significantly higher lipophilicity, which can improve membrane permeability but may also increase non-specific binding if not balanced.[8][9] |

| Hammett Constant (σₚ) | +0.23 | +0.35 | Both are electron-withdrawing, but the –OCF₃ group has a stronger effect, increasing the acidity of the benzoic acid proton and altering interactions with targets. |

| Steric Parameter (MR) | ~10.3 cm³/mol | ~12.5 cm³/mol | Both are relatively small, but the linear shape of the ethynyl group is sterically distinct from the conical shape of the –OCF₃ group, impacting how they fit into binding pockets. |

| Metabolic Stability | Can be susceptible to oxidation | High | The –OCF₃ group is exceptionally stable to metabolic enzymes, making it ideal for increasing a drug's in vivo half-life.[8][9] |

| Bioisosteric Role | Halogens, Phenyl | Halogens ("Super-halogen") | The ethynyl group's ability to mimic aromatic systems is unique, while the –OCF₃ group excels at mimicking the electronic and lipophilic properties of halogens.[5][9] |

Synthesis of Substituted Benzoic Acids: Protocols and Mechanisms

The practical application of these functional groups hinges on reliable and scalable synthetic methods for their installation onto the benzoic acid scaffold.

Introducing the Ethynyl Group: The Sonogashira Cross-Coupling Reaction

The most robust and widely used method for forming a C(sp²)-C(sp) bond is the Sonogashira cross-coupling reaction.[11][12] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[11][13]

Experimental Protocol: Synthesis of 4-Ethynylbenzoic Acid

This protocol is a representative example starting from a commercially available halogenated benzoic acid derivative.

Materials:

-

Methyl 4-iodobenzoate

-

Ethynyltrimethylsilane (TMSA)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Coupling Reaction: a. To a dry, nitrogen-purged flask, add methyl 4-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (or generate in situ from PdCl₂ and PPh₃) (0.02 eq), and CuI (0.04 eq). b. Add anhydrous toluene and anhydrous triethylamine (3.0 eq). c. Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirred mixture. d. Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours). e. Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove catalyst residues. f. Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product (methyl 4-((trimethylsilyl)ethynyl)benzoate) by flash column chromatography.

-

Deprotection and Saponification: a. Dissolve the purified TMS-protected intermediate in methanol. b. Add potassium carbonate (3.0 eq) and stir at room temperature for 1-2 hours to cleave the TMS group. c. Add water and continue stirring at room temperature overnight to saponify the methyl ester. d. Remove methanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with 1M HCl, which will precipitate the product. e. Filter the solid, wash with cold water, and dry under vacuum to yield 4-ethynylbenzoic acid as a solid.[14][15]

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles.

Causality Behind the Mechanism: The palladium cycle activates the aryl halide via oxidative addition.[11] Concurrently, the copper cycle deprotonates the terminal alkyne with the help of the amine base to form a highly nucleophilic copper acetylide species.[11] This acetylide is then transferred to the palladium center in the transmetalation step, and the final carbon-carbon bond is formed via reductive elimination, regenerating the active Pd(0) catalyst.[11]

Introducing the Trifluoromethoxy Group

Directly installing an –OCF₃ group is more challenging than an ethynyl group due to the instability of trifluoromethoxide intermediates.[9] Modern methods have overcome many of these hurdles.

Synthetic Strategy: Nucleophilic Trifluoromethoxylation

One common approach involves the reaction of a phenol with a source of electrophilic "CF₃⁺" or the use of a nucleophilic trifluoromethoxylation reagent. A more direct method for converting benzoic acids themselves is less common, so synthesis often proceeds by functionalizing a trifluoromethoxy-substituted benzene precursor. However, reagents like trifluoromethyl benzoate (TFBz) have been developed as shelf-stable sources for nucleophilic trifluoromethoxylation of various substrates.[16]

A general, two-step process starting from a substituted phenol is often employed:

-

Conversion of Phenol to a Thiocarbonate: The phenol is reacted with thiophosgene or a related reagent to form a thiocarbonyl intermediate.

-

Oxidative Fluorination: The intermediate is then treated with a fluorinating agent (e.g., SbF₃/SbCl₅, MoF₆) to yield the aryl trifluoromethyl ether.[17]

Workflow for Synthesis Planning

The synthesis of a molecule containing both substituents requires careful strategic planning regarding the order of installation.

Causality Behind the Strategy: The choice of which group to install first (Path A vs. Path B) depends on the reaction conditions and the stability of the other functional groups. For example, the basic conditions of the Sonogashira reaction might be incompatible with certain precursors needed for trifluoromethoxylation, or vice versa. The carboxylic acid is often protected (e.g., as a methyl ester) to prevent unwanted side reactions.[18]

Applications and Structure-Activity Relationships (SAR)

The true value of these substituents is demonstrated in their application. The benzoic acid core provides a crucial interaction point (hydrogen bonding, salt bridges) with biological targets, while the ethynyl and trifluoromethoxy groups fine-tune potency, selectivity, and pharmacokinetic properties.[1][2]

Case Studies in Drug Development

| Compound/Drug Class | Substituent(s) | Therapeutic Target/Application | Role of the Substituent(s) |

| Erlotinib (Analogues) | Ethynyl | EGFR Kinase Inhibitors (Cancer) | The ethynyl group forms a key hydrogen bond, mimicking a halogen bond and providing steric complementarity in a hydrophobic pocket.[6][19] |

| Riluzole | Trifluoromethoxy | Amyotrophic Lateral Sclerosis (ALS) | The –OCF₃ group enhances lipophilicity and metabolic stability, facilitating passage across the blood-brain barrier.[8][9] |

| CB1 Allosteric Modulators | Trifluoromethyl (as a bioisostere) | CB1 Receptor (Neuropathic Pain) | The CF₃ group was a successful bioisosteric replacement for a problematic nitro group, improving potency and metabolic stability.[20] This highlights the general utility of fluorinated groups. |

| Potassium Channel Openers | 3-Fluoro-4-(trifluoromethyl) | KCa2/3 Channels (Epilepsy) | The combination of fluorine and a –CF₃ group on the benzoic acid scaffold provides the necessary electronic and lipophilic profile for potent channel modulation.[21] |

Guiding Principles of SAR

Expertise in Action: A medicinal chemist's goal is to establish a clear Structure-Activity Relationship (SAR).[3] By synthesizing a library of analogues with the ethynyl or trifluoromethoxy group at different positions on the benzoic acid ring, one can systematically probe the target's binding pocket. For example, a drop in activity upon moving a substituent from the para to the meta position indicates a tight steric constraint or a critical electronic interaction at the para position. The –OCF₃ group's high lipophilicity might dramatically increase potency but could also lead to poor solubility or off-target effects, requiring further modification at another position to balance the overall properties. This iterative process of synthesis and testing is the engine of drug discovery.

Conclusion and Future Perspectives

Ethynyl and trifluoromethoxy substituted benzoic acids are not merely academic curiosities; they are powerful, field-proven scaffolds for the development of modern therapeutics. The ethynyl group offers rigidity, precise vectorization, and unique electronic properties, while the trifluoromethoxy group provides a potent tool for enhancing metabolic stability and modulating lipophilicity. A thorough understanding of their synthesis, physicochemical characteristics, and SAR principles is essential for any researcher aiming to design potent, selective, and bioavailable drug candidates. As synthetic methodologies continue to advance, allowing for even more facile and diverse incorporation of these groups, their prominence in the landscape of approved drugs and materials science is set to grow even further.

References

- Molecules. (2025, July 18).

- Journal of Medicinal Chemistry. (2020, June 11). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed.

- ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry.

- Semantic Scholar. Acetylene Group, Friend or Foe in Medicinal Chemistry.

- PubMed. (2025, July 18).

- Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.

- ACS Publications. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.

- ACS Publications. Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry.

- PubMed. (2021, June 18). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters.

- ACS Publications. (2015, September 17). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.

- ResearchGate. (2025, July 1). (PDF)

- American Chemical Society. (2021, June 10). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones.

- ACS Publications. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere.

- Wikipedia. Trifluoromethoxy group.

- FAQ. (2022, October 7). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.

- Chem-Impex. 4-Ethynyl-benzoic acid.

- Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ChemRxiv.

- Ossila. 3-Fluoro-5-(trifluoromethyl)benzoic acid.

- American Chemical Society. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry.

- Scilit. Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane.

- ACS Publications. (2018, May 22).

- PubMed Central. (2018, September 13).

- Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid.

- PubMed Central.

- Chem-Impex. 3-(Trifluoromethoxy)benzoic acid.

- CymitQuimica. CAS 10602-00-3: 4-Ethynylbenzoic acid.

- Wikipedia. Sonogashira coupling.

- BenchSci. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Enamine. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery.

- Organic Chemistry Portal. Sonogashira Coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- BenchChem.

- PubMed Central. (2024, May 17). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)

- MDPI. (2019, December 25). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.

- PharmaCompass.com. para-(trifluoromethyl)benzoic acid.

- Google Patents.

- Drug Design Org. (2005, May 15).

-

PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]

- PubMed Central. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists.

- PubMed. (2025, May 22). Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus.

- ScienceForecast Publications. (2019, August 28).

- Longdom Publishing.

Sources

- 1. Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. grokipedia.com [grokipedia.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemimpex.com [chemimpex.com]

- 15. CAS 10602-00-3: 4-Ethynylbenzoic acid | CymitQuimica [cymitquimica.com]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 18. guidechem.com [guidechem.com]

- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ossila.com [ossila.com]

The Fluorine-Alkyne Synergy: Significance of 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid in Drug Discovery

The following technical guide details the significance, physicochemical impact, and experimental utility of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid in modern drug discovery.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted protein degradation (e.g., PROTACs), the demand for "functionalized physicochemical modulators" is critical. 3-Ethynyl-5-(trifluoromethoxy)benzoic acid represents a high-value pharmacophore scaffold that combines three distinct strategic elements:

-

The Trifluoromethoxy (-OCF₃) Group: A "super-lipophilic" modulator that alters metabolic stability and molecular conformation.

-

The Ethynyl (-C≡CH) Handle: A bioorthogonal tag for "Click" chemistry or Sonogashira cross-coupling.

-

The Benzoic Acid Core: A versatile anchor for amide coupling to diverse heterocycles or solubilizing tails.

This guide analyzes the specific advantages of the -OCF₃ substitution over traditional -CF₃ or -F analogs and provides actionable protocols for its utilization.

Physicochemical Profiling: The -OCF₃ Advantage

The strategic insertion of the trifluoromethoxy group at the meta-position (relative to the acid) is not merely a lipophilic boost; it is a conformational control element.

Lipophilicity and Permeability (The "Super-Halogen" Effect)

The -OCF₃ group is often termed a "super-halogen" or "super-fluorine." It exhibits a Hansch hydrophobicity parameter (

-

Impact: In the context of 3-ethynyl-5-(trifluoromethoxy)benzoic acid, this substitution significantly increases the LogP of the final drug molecule without introducing the steric bulk associated with alkyl chains. This enhances passive membrane permeability, critical for intracellular targets (e.g., kinases, nuclear receptors).

Conformational Orthogonality

Unlike the -CF₃ group, which rotates relatively freely (C3v symmetry), the -OCF₃ group adopts a specific conformation due to the ether oxygen linkage.

-

The Anomeric Effect: The -OCF₃ group typically lies orthogonal (perpendicular) to the plane of the aromatic ring. This is driven by

hyperconjugation between the oxygen lone pair and the C-F antibonding orbital. -

Significance: This out-of-plane orientation disrupts

-stacking in a unique way, potentially improving solubility compared to planar analogs and accessing unique pockets in the target protein's active site.

Electronic Effects (Hammett Constants)

The -OCF₃ group is a strong electron-withdrawing group (EWG).

- : +0.35

- : +0.38

-

Effect on Acidity: The electron-withdrawing nature at the meta position lowers the pKa of the benzoic acid functionality (making it more acidic) compared to unsubstituted benzoic acid. This increases the reactivity of the carboxylic acid toward amide coupling reagents.

Table 1: Comparative Physicochemical Metrics

| Substituent | Hansch | Hammett | Conformational Preference |

| -H | 0.00 | 0.00 | Planar |

| -F | +0.14 | +0.34 | Planar |

| -CF₃ | +0.88 | +0.43 | Rotating Rotor |

| -OCF₃ | +1.04 | +0.38 | Orthogonal (Perpendicular) |

Synthetic Utility & Applications

The molecule acts as a "bifunctional linker" with a built-in property modulator.

The Ethynyl Handle (Bioorthogonality)

The position-3 ethynyl group provides a "handle" that is chemically orthogonal to the carboxylic acid.

-

Click Chemistry (CuAAC): Can be reacted with azides to form 1,2,3-triazoles. This is widely used in DNA-Encoded Libraries (DEL) to tag the scaffold with DNA barcodes.

-

Sonogashira Coupling: Allows for the extension of the carbon skeleton to form rigid diaryl-alkyne linkers, common in kinase inhibitors.

Application in Targeted Protein Degradation (PROTACs)

This scaffold is an ideal "Linker-E3 Ligase" connector.

-

Workflow: The acid is coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The ethynyl group is then "clicked" to a linker chain attached to the Warhead (protein of interest binder).

-

Benefit: The -OCF₃ group modulates the physicochemical properties (LogD/Solubility) of the often "greasy" PROTAC molecule, potentially improving oral bioavailability.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the molecule.

Figure 1: Functional decomposition of the scaffold showing how each substituent contributes to the overall pharmacological profile.

Experimental Protocols

Protocol: Amide Coupling (General Procedure)

Use this protocol to attach the scaffold to an amine-bearing pharmacophore.

Reagents:

-

3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Amine Partner (R-NH₂) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the activated ester.

-

Note: The electron-withdrawing -OCF₃ group accelerates this activation compared to electron-rich benzoates.

-

-

Coupling: Add the Amine Partner (1.1 equiv).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass [M+H]⁺).

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Use this protocol to "click" the ethynyl group to an azide linker.

Reagents:

-

Scaffold-Amide Conjugate (from 4.1) (1.0 equiv)[2]

-

Azide Linker (R-N₃) (1.0 equiv)

-

CuSO₄·5H₂O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

t-BuOH/H₂O (1:1 v/v)

Step-by-Step:

-

Setup: Suspend the alkyne-scaffold and azide linker in t-BuOH/H₂O (1:1).

-

Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate in water. Add CuSO₄ solution to the reaction mixture, followed immediately by the ascorbate.

-

Reaction: Stir vigorously at room temperature for 4–12 hours. The solution may turn yellow/orange.

-

Workup: Dilute with water and extract with DCM.

-

Critical Step: Wash the organic layer with a dilute EDTA or NH₄OH solution to chelate and remove copper residues (essential for biological assays).

-

Synthesis Workflow Diagram

The following diagram outlines the logical flow from the raw building block to a functional drug candidate.

Figure 2: Synthetic workflow for integrating the scaffold into a larger molecular architecture.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Link

-

Leroux, F. R., Manteau, B., Jaenicke, J. P., & Mathieu, M. (2019). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem, 14(17), 1586-1589. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

Sources

Methodological & Application

Application Note: Robust and Efficient Amide Coupling Protocols for 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the amide bond remains a cornerstone functional group, integral to the structure of a vast array of therapeutic agents. The strategic incorporation of unique building blocks into these scaffolds is a key driver of innovation. 3-Ethynyl-5-(trifluoromethoxy)benzoic acid is one such building block of significant interest. Its rigid ethynyl moiety offers a valuable vector for further chemical modification via click chemistry or other alkyne-based transformations, while the trifluoromethoxy group imparts favorable physicochemical properties such as increased metabolic stability and lipophilicity.

However, the electronic nature of this particular benzoic acid derivative, characterized by the presence of two electron-withdrawing groups, can present challenges for standard amide coupling reactions. This application note provides detailed, field-proven protocols for the efficient and reliable synthesis of amides from 3-Ethynyl-5-(trifluoromethoxy)benzoic acid. We will delve into the mechanistic rationale behind the chosen methodologies, offering researchers and drug development professionals a robust framework for the successful implementation of this versatile building block in their synthetic campaigns.

Scientific Rationale: Overcoming the Challenge of an Electron-Deficient Acid

The trifluoromethoxy and ethynyl substituents on the aromatic ring of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid decrease the electron density of the carboxyl group. This electronic deficit can render the carboxylic acid less nucleophilic and, consequently, slow down the rate of activation with common coupling reagents. Therefore, the selection of a highly efficient coupling reagent is paramount to achieving high yields and minimizing side reactions.[1]

This guide will focus on two of the most effective and widely adopted classes of coupling reagents for such demanding substrates:

-

Uronium/Aminium Salt-Based Reagents: Specifically, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a third-generation coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[2][3]

-

Carbodiimide-Based Reagents: Featuring the classic combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). This cost-effective method is a workhorse in peptide synthesis and general amide formation, with HOBt acting as an additive to form a more reactive intermediate and minimize side reactions.[4][5]

The choice between these methods will depend on factors such as the nucleophilicity of the amine coupling partner, the scale of the reaction, and cost considerations.

Safety Precautions

Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.[6][7][8]

-

3-Ethynyl-5-(trifluoromethoxy)benzoic acid: May cause skin, eye, and respiratory irritation.[6]

-

Coupling Reagents (HATU, EDC): Can be skin and eye irritants.

-

Bases (DIPEA, Triethylamine): Are corrosive and flammable.

-

Solvents (DMF, DCM): Have associated health risks.

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: High-Efficiency Amide Coupling Using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or possess low nucleophilicity. The formation of the OAt-active ester intermediate is highly efficient and generally leads to clean reaction profiles.[2][9][10]

Reaction Mechanism Overview

The HATU-mediated coupling proceeds through a stepwise activation of the carboxylic acid. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly converted to an OAt-active ester, which readily undergoes nucleophilic attack by the amine to form the desired amide.[2][9]

Experimental Workflow Diagram

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equivalent).

-

Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

-

Add the desired amine (1.0-1.2 equivalents) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) dropwise to the stirred solution.

-

Add HATU (1.0-1.2 equivalents) portion-wise to the reaction mixture. A color change may be observed.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Protocol 2: Cost-Effective Amide Coupling Using EDC/HOBt

This protocol offers a reliable and more economical alternative to uronium salt-based reagents. It is particularly well-suited for routine amide couplings with primary and secondary amines that are not severely sterically hindered or electronically deactivated.[4][11]

Reaction Mechanism Overview

The EDC-mediated coupling begins with the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of HOBt intercepts the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea and reacts readily with the amine to yield the desired amide with a reduced risk of racemization.[4][5][11]

Experimental Workflow Diagram

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Step-by-Step Protocol

-

To a dry round-bottom flask, add 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents).

-

Dissolve the mixture in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add DIPEA (2.5 equivalents) dropwise to the stirred solution.

-

Slowly add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours.

-

Upon completion, if DCM was used as the solvent, dilute the mixture. If DMF was used, dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[12]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary and Reagent Stoichiometry

The following table provides a summary of the reagent stoichiometry for the two protocols. Note that these are general guidelines, and optimization may be required for specific substrates.

| Reagent | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |

| 3-Ethynyl-5-(trifluoromethoxy)benzoic acid | 1.0 eq | 1.0 eq |

| Amine | 1.0 - 1.2 eq | 1.1 eq |

| Coupling Reagent | HATU (1.0 - 1.2 eq) | EDC·HCl (1.2 eq) |

| Additive | - | HOBt (1.2 eq) |

| Base | DIPEA (2.0 - 3.0 eq) | DIPEA (2.5 eq) |

| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 1 - 4 hours | 4 - 18 hours |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, a slight excess of the coupling reagent (e.g., 1.5 equivalents of HATU or EDC/HOBt) can be added. For particularly unreactive amines, switching from EDC/HOBt to the more potent HATU is recommended.[4]

-

Side Product Formation: In the EDC/HOBt protocol, the formation of N-acylurea can be minimized by ensuring the reaction is cooled to 0 °C before the addition of EDC and by using HOBt.[11] With the HATU protocol, guanidinylation of the amine can occur if a large excess of HATU is used or if the coupling is slow.[2]

-

Difficult Purification: The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous work-up.[11] The byproducts from the HATU reaction are also generally removed by standard aqueous work-up and chromatography.

Conclusion

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is a valuable building block for the synthesis of novel chemical entities. The electron-withdrawing nature of its substituents necessitates the use of robust and efficient amide coupling protocols. The HATU and EDC/HOBt mediated methods detailed in this application note provide reliable pathways for the synthesis of a wide range of amides derived from this acid. By understanding the underlying mechanisms and following these optimized procedures, researchers can confidently incorporate this versatile molecule into their synthetic programs, paving the way for new discoveries in drug development and materials science.

References

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available from: [Link][9]

-

Gunda, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link][4]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link][11]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link][13]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link][14]

-

ACS Publications. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Available from: [Link][15]

-

Aapptec Peptides. Coupling Reagents. Available from: [Link][16]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link][17]

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link][18]

-

The Royal Society of Chemistry. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link][19]

-

Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. Available from: [Link][20]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 14. peptide.com [peptide.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 17. hepatochem.com [hepatochem.com]

- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 19. rsc.org [rsc.org]

- 20. scribd.com [scribd.com]

Application Note: Strategic Synthesis of Heterocycles from 3-Ethynyl-5-(trifluoromethoxy)benzoic Acid

Abstract & Strategic Overview

This guide details the synthetic utility of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid , a high-value scaffold for medicinal chemistry. The convergence of three distinct functional handles—a terminal alkyne, a carboxylic acid, and a trifluoromethoxy (-OCF

Key Chemical Advantages:

-

The -OCF

Effect: With a Hansch -

The Alkyne Handle: Positioned meta to the withdrawing groups, the alkyne is electronically activated, facilitating rapid cycloadditions and cross-couplings.

-

The Carboxylic Acid: While often viewed as a group requiring protection, this protocol highlights its role as an intrinsic ligand that can accelerate copper-catalyzed transformations.

Divergent Synthetic Workflows

The following diagram illustrates the modular transformation of the starting material into three distinct heterocyclic classes.

Figure 1: Divergent synthetic pathways for the functionalization of the core scaffold.

Protocol Module A: 1,2,3-Triazole Synthesis (Acid-Promoted CuAAC)

Scientific Rationale: Standard CuAAC (Click Chemistry) protocols often require external ligands (e.g., TBTA) to stabilize Cu(I). However, the ortho- or meta-carboxylic acid on the scaffold can act as an intrinsic ligand, stabilizing the copper intermediate and accelerating the reaction. This "autocatalytic" effect allows for lower catalyst loading and cleaner profiles.

Materials

-

Substrate: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Reactant: Aryl or Alkyl Azide (1.1 equiv)

-

Catalyst: CuSO

·5H -

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H

O (1:1 v/v)

Step-by-Step Protocol

-

Preparation: In a 20 mL scintillation vial, suspend the benzoic acid substrate (1.0 mmol) in 4 mL of t-BuOH/H

O (1:1). -

Azide Addition: Add the desired azide (1.1 mmol). If the azide is lipophilic and precipitation occurs, add THF dropwise until a clear solution or fine suspension is achieved.

-

Catalyst Initiation: Prepare a fresh stock solution of CuSO

(0.5 M in water) and Sodium Ascorbate (1.0 M in water). -

Sequential Addition: Add the Sodium Ascorbate solution (100 µL, 0.1 mmol) followed immediately by the CuSO

solution (100 µL, 0.05 mmol). The mixture should turn bright yellow/orange. -

Reaction: Stir vigorously at room temperature (25°C).

-

Checkpoint: Monitor by LC-MS. The electron-deficient nature of the alkyne typically drives conversion to >95% within 2–4 hours.

-

-

Workup:

-

Acidify the mixture to pH ~2 with 1N HCl to ensure the benzoic acid is protonated.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with brine, dry over Na

SO

-

-

Purification: Most products precipitate upon acidification. If not, purification via silica gel chromatography (MeOH/DCM gradient) is recommended.

Expert Insight: The free carboxylic acid does not inhibit the reaction. In fact, Shao et al. demonstrated that benzoic acids can promote the catalytic cycle by facilitating the protonolysis of the Cu-C bond in the final step.

Protocol Module B: Isoxazole Synthesis (1,3-Dipolar Cycloaddition)

Scientific Rationale: Isoxazoles are synthesized via the cycloaddition of the terminal alkyne with nitrile oxides. Since nitrile oxides are unstable, they are generated in situ from chlorooximes or aldoximes. This method avoids the handling of explosive intermediates.

Materials

-

Substrate: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Precursor: Aryl-aldehyde oxime (1.2 equiv)

-

Oxidant: Chloramine-T or NCS (N-chlorosuccinimide) (1.2 equiv)

-

Base: Et

N (1.5 equiv) -

Solvent: DMF or EtOH/H

O

Step-by-Step Protocol

-

Chlorination (In Situ): Dissolve the aryl-aldehyde oxime (1.2 mmol) in DMF (3 mL). Add NCS (1.2 mmol) and stir at 40°C for 1 hour to generate the hydroximinoyl chloride.

-

Addition: Cool the mixture to 0°C. Add the alkyne substrate (1.0 mmol) dissolved in DMF (2 mL).

-

Cyclization: Add Et

N (1.5 mmol) dropwise over 30 minutes. The slow addition is critical to prevent dimerization of the nitrile oxide (forming furoxans) and favor the cross-reaction with the alkyne. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Pour into ice-water (20 mL) containing 1N HCl (to keep the benzoic acid protonated). The product often precipitates as a solid.

-

Purification: Recrystallization from EtOH is often sufficient.

Protocol Module C: Sonogashira Coupling (Heteroaryl Alkynes)

Scientific Rationale: Coupling the alkyne to heteroaromatic halides (e.g., 2-iodopyridine) extends the conjugation and creates "linear" biaryl-like scaffolds. The presence of the free carboxylic acid requires careful base selection to avoid forming insoluble salts that coat the catalyst.

Materials

-

Substrate: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (1.0 equiv)

-

Partner: Heteroaryl iodide/bromide (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Co-Catalyst: CuI (2 mol%)

-

Base: Et

N (3.0 equiv) - Excess required to buffer the acid. -

Solvent: THF/DMF (4:1)

Step-by-Step Protocol

-

Degassing: Sparge the solvent (THF/DMF) with Argon for 15 minutes. Oxygen inhibits the Pd cycle and promotes Glaser homocoupling of the alkyne.

-

Assembly: In a Schlenk tube, combine the alkyne (1.0 mmol), heteroaryl halide (1.1 mmol), Pd catalyst (21 mg), and CuI (4 mg).

-

Base Addition: Add degassed Et

N (3.0 mmol).-

Note: The first equivalent neutralizes the carboxylic acid; the remaining equivalents act as the base for the coupling.

-

-

Reaction: Heat to 50°C under Argon for 6–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (carefully, to recover the free acid form) and brine.

-

Caution: Copper residues can chelate the product. A wash with aqueous NH

Cl/NH

-

Mechanistic Visualization: Acid-Promoted CuAAC

The following diagram details the catalytic cycle, highlighting where the benzoic acid moiety assists.

Figure 2: Catalytic cycle of CuAAC showing the role of the carboxylic acid in the protonolysis step.

Comparative Data Analysis

The following table summarizes expected yields and conditions based on the electronic properties of the 3,5-substituted scaffold.

| Reaction Type | Partner | Catalyst System | Time (h) | Typical Yield | Notes |

| CuAAC | Benzyl Azide | CuSO | 2 | 92-98% | Acid group accelerates rate; no ligand needed. |

| Isoxazole | 4-Cl-Benzaldoxime | NCS/Et | 12 | 75-85% | Slow addition of base is critical to avoid dimer. |

| Sonogashira | 2-Iodopyridine | Pd(PPh | 8 | 65-80% | Requires 3 equiv. base; protect acid if yield low. |

| Hydration | H | AuCl | 4 | 88% | Yields methyl ketone (Markovnikov). |

References

-

Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010).[1] Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005. Link

-

Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

-

Manteau, B., Pazenok, S., Vors, J. P., & Leroux, F. R. (2010). New Trends in the Chemistry of

-Fluorinated Ethers, Thioethers, Amines and Phosphines. Journal of Fluorine Chemistry, 131(2), 140–158. Link -

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Sources

Bioconjugation techniques utilizing the ethynyl handle of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Application Note: High-Efficiency Bioconjugation of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Executive Summary & Scientific Rationale

This guide details the bioconjugation protocols for 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (CAS: 2825007-96-1). This molecule is not merely a linker; it is a high-value bifunctional probe designed for two simultaneous applications:

-

Bioorthogonal Ligation: The ethynyl (terminal alkyne) handle enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized payloads.

-

19F NMR Spectroscopy: The trifluoromethoxy (-OCF

) group serves as a sensitive, background-free NMR reporter (

Key Chemical Insight: The electron-withdrawing nature of the -OCF

Strategic Workflow

The optimal strategy involves a "Tag-then-Click" approach. Direct conjugation of the hydrophobic alkyne to a hydrophilic protein requires careful solvent management to prevent protein aggregation.

Figure 1: Step-wise bioconjugation workflow from activation to "click" ligation.

Pre-Conjugation Considerations

| Parameter | Specification | Causality / Rationale |

| Solvent Compatibility | DMSO or DMF (Anhydrous) | The -OCF |

| pH for Coupling | pH 8.0 – 8.3 | Lysine |

| pH for CuAAC | pH 7.0 – 7.5 | CuAAC is robust, but neutral pH preserves protein stability and minimizes copper disproportionation. |

| Ligand Choice | THPTA or BTTAA | Critical: Do not use ligand-free copper. THPTA maintains Cu(I) solubility and protects the protein from ROS (Reactive Oxygen Species). |

Detailed Protocols

Protocol A: NHS-Ester Activation & Protein Labeling

Objective: Covalently attach the alkyne-OCF

Reagents:

-

Compound: 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (MW: ~230.14 g/mol )

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Dry DMF or DMSO

Step-by-Step:

-

Activation Stock: Dissolve the benzoic acid derivative in dry DMSO to a concentration of 50 mM.

-

Add Activation Reagents: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the DMSO solution.

-

Incubation: Incubate at room temperature for 30–60 minutes. Note: This generates the semi-stable NHS-ester in situ. Isolation is possible but in situ use is preferred to prevent hydrolysis.

-

Protein Preparation: Buffer exchange the target protein into PBS (pH 8.0) or 0.1 M NaHCO

(pH 8.3) . Warning: Avoid Tris buffers; primary amines compete with the reaction. -

Coupling: Add the activated NHS-ester solution to the protein.

-

Molar Ratio: Use 5–10 molar excess of linker over protein.

-

Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.

-

-

Reaction: Incubate for 2 hours at RT or overnight at 4°C.

-

Purification: Remove excess linker via Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated in PBS (pH 7.4).

-

Checkpoint: The protein is now "Click-Ready."

-

Protocol B: CuAAC (Click) Reaction

Objective: React the Alkyne-tagged protein with an Azide-payload.

Reagents:

-

Alkyne-labeled Protein (from Protocol A)

-

Azide-Payload (e.g., Azide-Fluor 488, Biotin-Azide)

-

CuSO

(20 mM in water) -

THPTA Ligand (50 mM in water)

-

Sodium Ascorbate (100 mM in water, freshly prepared )

Step-by-Step:

-

Premix Catalyst Complex: In a separate tube, mix CuSO

and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO -

Reaction Assembly: To the protein solution (typically 10–50 µM), add:

-

Azide-Payload (2–5 molar excess relative to alkyne handles).

-

Cu-THPTA complex (Final concentration: 100–500 µM Copper).

-

Sodium Ascorbate (Final concentration: 2.5–5 mM).

-

-

Incubation: Incubate for 30–60 minutes at RT in the dark.

-

Tip: Flush headspace with N

or Ar if the reaction is slow; oxygen consumes the ascorbate reductant.

-

-

Quenching: Add EDTA (final 10 mM) to chelate copper and stop the reaction.

-

Final Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted azide and copper-ligand complexes.

Analytical Validation (The "Expert" Edge)

19F NMR Characterization

The trifluoromethoxy (-OCF

-

Setup: Use a probe capable of 19F detection (e.g., 400 MHz or higher).

-

Reference: Use Trifluoroacetic acid (TFA) as an external standard (

-76.55 ppm) or calibrate to internal Trichlorofluoromethane (CFCl -

Expected Signal: The -OCF

group typically resonates as a singlet around -57 to -59 ppm . -

Application:

-

Quantification: Integrate the -OCF

signal against an internal standard (e.g., 5-fluorocytosine) to calculate the exact number of linkers attached to the protein. -

Conformational Probe: If the linker is attached to a flexible region, the peak is sharp. If buried, the peak broadens.

-

LC-MS Confirmation

-

Mass Shift: Calculate the theoretical mass addition.

-

Linker addition (Amide bond): + [MW of Acid - 18.02 (H

O) + MW of Azide]. -

Note: The -OCF

group adds significant mass (+85 Da vs. H) compared to a standard benzoyl linker, aiding in peak separation.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Protein Precipitation | Hydrophobicity of -OCF | Reduce linker excess (from 10x to 5x). Keep DMSO < 5%. Add 0.05% Tween-20 to the buffer. |

| Low Click Efficiency | Oxidation of Cu(I) to Cu(II). | Increase Sodium Ascorbate concentration. Degas buffers. Ensure THPTA:Cu ratio is at least 5:1. |

| Broad 19F Signal | Aggregation or restricted motion. | The protein may be aggregating due to the hydrophobic tag. Check via SEC-MALS. |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

-

Yu, Z., et al. (2013). 19F NMR Spectroscopy in Protein Analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for 19F protein applications). Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

Application Notes and Protocols: Incorporating 3-Ethynyl-5-(trifluoromethoxy)benzoic acid into Metal-Organic Frameworks

Introduction: Engineering Advanced MOFs with a Bifunctional Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2][3] Their modular nature allows for precise tuning of pore size, surface area, and chemical functionality, making them highly promising for applications in gas storage, catalysis, sensing, and drug delivery.[1][4][5] The choice of the organic linker is paramount in dictating the final properties and functionality of the MOF.[6][7][8]

This guide focuses on the incorporation of a highly versatile, bifunctional linker, 3-Ethynyl-5-(trifluoromethoxy)benzoic acid , into MOF architectures. This linker is strategically designed with two key functional groups:

-

An ethynyl group (-C≡CH) , which serves as a reactive handle for post-synthetic modification (PSM). This alkyne moiety allows for the covalent attachment of other molecules through highly efficient "click" chemistry, enabling the tailoring of the MOF's internal surface with specific functionalities after the initial framework has been constructed.[9][10][11][12]

-

A trifluoromethoxy group (-OCF3) , a powerful electron-withdrawing and highly lipophilic moiety.[13] The incorporation of this group can significantly enhance the chemical and thermal stability of the resulting MOF.[14][15] Its lipophilicity can also modulate the framework's affinity for specific guest molecules, which is particularly relevant for applications in drug delivery and the selective adsorption of fluorinated compounds.[13][14]

By combining these two functionalities, 3-Ethynyl-5-(trifluoromethoxy)benzoic acid provides a powerful tool for designing next-generation MOFs with enhanced stability and the capacity for intricate post-synthetic functionalization. This document provides detailed protocols for the synthesis of a representative MOF using this linker, its characterization, and subsequent post-synthetic modification.

Properties of the 3-Ethynyl-5-(trifluoromethoxy)benzoic acid Linker

The unique properties of this linker are central to its utility in advanced MOF design.

| Property | Functional Group | Significance in MOF Design |

| Chemical Reactivity | Ethynyl (-C≡CH) | Enables covalent post-synthetic modification via azide-alkyne cycloaddition ("click" chemistry), allowing for the introduction of new functionalities.[9][10][12] |

| Enhanced Stability | Trifluoromethoxy (-OCF3) | The strong electron-withdrawing nature and hydrophobicity of the -OCF3 group can shield the MOF's coordination bonds from attack by water or other nucleophiles, thereby increasing chemical stability.[4][15] |

| Modulated Lipophilicity | Trifluoromethoxy (-OCF3) | Increases the lipophilicity of the MOF's pores, which can enhance the loading and interaction with nonpolar or fluorinated drug molecules.[13] |

| Structural Rigidity | Benzoic Acid & Phenyl Ring | Provides the necessary rigidity to form a stable, porous framework upon coordination with metal nodes. |

Experimental Protocols

Part 1: Synthesis of a Zirconium-based MOF (UiO-Type)

This protocol describes a representative solvothermal synthesis of a UiO-type (Universitetet i Oslo) MOF, known for its exceptional chemical and thermal stability, using 3-Ethynyl-5-(trifluoromethoxy)benzoic acid as the organic linker. Zirconium-based MOFs like UiO-66 and UiO-67 are common platforms for functionalization.[9][12][15]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

3-Ethynyl-5-(trifluoromethoxy)benzoic acid

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Chloroform

Equipment:

-

20 mL Scintillation vials or Teflon-lined autoclave

-

Oven

-

Centrifuge

-

Sonicator

Step-by-Step Protocol:

-

Solution Preparation: In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (e.g., 25 mg, 0.107 mmol) and benzoic acid modulator (e.g., 220 mg, 1.80 mmol) in 10 mL of DMF. Sonicate for 10-15 minutes until fully dissolved. The use of a modulator like benzoic acid can help control the crystallite size and reduce defects.[16]

-

Linker Addition: To the solution from Step 1, add 3-Ethynyl-5-(trifluoromethoxy)benzoic acid (e.g., 24.6 mg, 0.107 mmol).

-

Acidification: Add a specific volume of concentrated HCl (e.g., 0.1 mL of 12.1 M) to the mixture. This is often crucial for the synthesis of UiO-type MOFs.

-

Solvothermal Reaction: Cap the vial tightly and place it in a preheated oven at 120 °C for 24 hours. During this time, the metal nodes and organic linkers will self-assemble to form the crystalline MOF.

-

Isolation and Washing: After cooling to room temperature, a white crystalline powder should be visible. Isolate the solid product by centrifugation (e.g., 10,000 rpm for 10 minutes).

-

Solvent Exchange: To remove unreacted starting materials and DMF from the pores, the product should be washed multiple times. Decant the supernatant and re-disperse the solid in fresh DMF, sonicate for 10 minutes, and centrifuge. Repeat this process three times.

-

Further Solvent Exchange: To prepare the MOF for activation, perform a similar solvent exchange procedure three times with ethanol, followed by three times with chloroform.

-

Activation: To remove the solvent from the pores without causing framework collapse, the MOF must be activated.[17][18] A common method is to dry the chloroform-exchanged sample under high vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours. For delicate structures, supercritical CO₂ drying is an alternative.[17][18]

Synthesis Workflow Diagram:

Caption: Solvothermal synthesis and activation workflow for the MOF.

Part 2: Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and porosity of the MOF.[3][18]

| Technique | Purpose | Expected Outcome |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF.[18] | A diffraction pattern matching the expected UiO-66/67 topology, indicating successful framework formation. |

| ¹H and ¹⁹F NMR Spectroscopy | To confirm the incorporation of the linker into the framework. | After digesting the MOF in a deuterated acid (e.g., HF/DMSO-d₆), the NMR spectrum should show peaks corresponding to the protons and fluorine atoms of the linker. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the presence of key functional groups. | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of symmetric and asymmetric carboxylate stretches (~1400 and ~1600 cm⁻¹). Presence of the alkyne C≡C stretch (~2100 cm⁻¹) and C-F stretches from the -OCF3 group (~1100-1300 cm⁻¹). |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A weight loss profile showing stability up to a certain temperature (typically >350 °C for UiO MOFs), followed by decomposition. |